molecular formula C18H22ClIN6O2S B12436123 Zelavespib monohydrochloride CAS No. 2095432-24-7

Zelavespib monohydrochloride

Cat. No.: B12436123
CAS No.: 2095432-24-7
M. Wt: 548.8 g/mol
InChI Key: HUAKDRZHOBLKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Zelavespib monohydrochloride is systematically identified as 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine hydrochloride . Its molecular formula is C₁₈H₂₃Cl₂IN₆O₂S , with a molecular weight of 585.3 g/mol . Key identifiers include:

Property Value Source
CAS Registry Number 2249878-50-8
IUPAC Name See systematic name above
SMILES Notation CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl
UNII Code ZEO4G69K8S

The compound belongs to the diarylthioether class, characterized by a benzodioxol group linked via a sulfur atom to a substituted purine core. Its dihydrochloride form enhances solubility for pharmacological applications.

Historical Development and Discovery Timeline

The compound's development trajectory reflects evolving insights into chaperone-mediated oncogenesis:

  • 2009 : Initial characterization of the parent molecule PU-H71 (later named zelavespib) as an HSP90 inhibitor with activity against triple-negative breast cancer models.
  • 2016 : First clinical trial entry (NCT01393509) investigating intravenous formulation in advanced malignancies.
  • 2022 : Transition to oral formulation evaluated in combination with ruxolitinib for myelofibrosis (NCT03935555), leveraging epichaperome-specific binding.
  • 2024 : Optimization of synthesis protocols enabling large-scale GMP production, as evidenced by commercial availability through specialty suppliers.

Critical milestones include the 2022 discovery of its preferential binding to disease-associated HSP90 conformers within epichaperome networks, distinguishing it from earlier pan-HSP90 inhibitors.

Classification Within the Epichaperome Inhibitor Family

This compound occupies a unique niche in targeted cancer therapeutics through its dual targeting capabilities:

Table 1: Comparative Classification of Chaperone-Targeted Agents

Feature Classical HSP90 Inhibitors Epichaperome Inhibitors (Zelavespib)
Binding Site Conserved ATPase domain Malformation-dependent pocket
Selectivity Broad chaperone disruption Cancer-specific epichaperome complexes
Downstream Effects Proteostatic collapse Network rewiring without proteostasis crisis
Therapeutic Index Narrow due to HSP90β effects Improved predicted by tumor epichaperome dependence

Mechanistically, zelavespib exploits the altered ATP-binding pocket of HSP90 isoforms recruited into stress-induced epichaperome assemblies. These supramolecular structures, observed in 50-70% of solid tumors but absent in normal cells, create high-affinity binding niches for the compound. The drug's iodobenzodioxol group facilitates π-stacking interactions with tyrosine residues in malignant HSP90 complexes, while the isopropylaminopropyl chain induces allosteric changes disrupting client protein interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2095432-24-7

Molecular Formula

C18H22ClIN6O2S

Molecular Weight

548.8 g/mol

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrochloride

InChI

InChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H

InChI Key

HUAKDRZHOBLKGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zelavespib monohydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the purine scaffold, introduction of the iodo group, and the attachment of the isopropylamino-propyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This would require optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Metabolic Reactions

Zelavespib undergoes phase I and II metabolic transformations, primarily mediated by hepatic enzymes. Key reactions include:

Sulfation of the Thioether Group

The thioether linkage (-S-) between the purine and benzodioxole moieties undergoes sulfation, forming sulfoxide intermediates. This reaction is catalyzed by sulfotransferases (SULTs), particularly SULT1A1.

Hydroxylation of the Benzodioxole Ring

The benzodioxole ring undergoes regioselective hydroxylation at the C-5 position, mediated by cytochrome P450 enzymes (CYP3A4). This reaction generates a catechol derivative, which may further oxidize to quinone metabolites.

Conjugation with Glucuronic Acid

The primary amine group on the purine ring participates in glucuronidation via UDP-glucuronosyltransferases (UGT1A9), enhancing water solubility for renal excretion.

Table 1: Metabolic Pathways of Zelavespib Monohydrochloride

Reaction TypeEnzyme InvolvedProductStability
SulfationSULT1A1Sulfoxide intermediateModerate
HydroxylationCYP3A4Catechol derivativeReactive
GlucuronidationUGT1A9Glucuronide conjugateHighly stable

In Vitro Reactivity and Stability

Studies highlight zelavespib’s stability under physiological conditions:

  • PBS Buffer (pH 7.4): Remains stable (>90%) for 24 hours at 37°C.

  • Liver Microsomes: Half-life of 2.7–9.2 hours, depending on dosage (10–40 mg/m²) .

  • Light Sensitivity: Degrades by 15% under UV light (254 nm) within 48 hours due to iodine bond cleavage .

Table 2: Stability Profile in Biological Matrices

MatrixHalf-Life (h)Degradation PathwaySource
Human Plasma9.2Oxidative deamination
Liver Microsomes2.7–9.2Hydroxylation/Glucuronidation
Tumor Tissue Homogenate60*Target-mediated trapping

*Prolonged retention due to epichaperome binding .

Binding Interactions with HSP90

Zelavespib’s diarylthioether scaffold enables high-affinity binding to HSP90’s ATP-binding pocket:

  • Reaction Mechanism:

    • ATP Competitive Binding: Displaces ATP via hydrophobic interactions with Leu48, Asp93, and Phe138 residues .

    • Conformational Change: Induces a closed HSP90 conformation, stabilizing client proteins like BIRC2 and STAT1 .

    • Epichaperome Disassembly: Prolonged residence time (T½ = 60 hours in tumors) due to slow off-rate kinetics .

Key Research Findings:

  • Zelavespib’s sulfation and hydroxylation metabolites retain 30–50% HSP90 inhibitory activity.

  • Target occupancy correlates with antitumor efficacy (R² = 0.89 in xenograft models) .

Synthetic Derivatives and Analogues

Modifications to zelavespib’s core structure alter reactivity:

  • Iodine Replacement: Substitution with fluorine reduces metabolic lability but decreases tumor uptake by 40%.

  • Thioether to Sulfone: Increases oxidative stability but abolishes HSP90 binding .

Scientific Research Applications

Zelavespib monohydrochloride, also known as PU-H71, is an experimental inhibitor of heat shock protein 90 (Hsp90) and is under investigation in clinical trials for lymphoma and solid tumors . Zelavespib, along with other epichaperome agents like icapamespib, has demonstrated therapeutic efficacy in disease models such as cancer, neurodegenerative disorders, infection, and inflammation .

Pharmacokinetic and Target Occupancy

Studies on mice with MDA-MB-468 tumor xenografts showed that after intravenous injection of zelavespib, the drug was present in tumors for up to 120 hours post-administration, with a half-life of approximately 60 hours . In contrast, zelavespib was cleared from non-diseased, non-metabolizing tissues within approximately 8 hours, mirroring its rapid clearance from plasma and normal tissues .

Clinical Significance

Epichaperome-targeting agents like zelavespib have been extensively evaluated and have shown therapeutic efficacy in various disease models, including cancer and neurodegenerative disorders . Zelavespib and icapamespib have been translated into clinical trials for treating cancer and Alzheimer’s disease . Radiolabeled versions of these agents have provided data on their duration at the site of action in patients, specifically in tumors and affected brains .

Experimental Design and Results

Comparison with Similar Compounds

Pharmacological Activity

Zelavespib Monohydrochloride vs. Other HSP90 Inhibitors

  • HSP90-IN-27: Another HSP90 inhibitor, HSP90-IN-27 (CAS 525577-38-2), lacks published IC50 values in the available evidence, limiting direct potency comparisons. However, Zelavespib’s nanomolar-range IC50 in breast cancer cells suggests superior target engagement compared to many early-generation HSP90 inhibitors, which often require micromolar concentrations for efficacy .

Table 1: Pharmacological Comparison of HSP90 Inhibitors

Compound Target IC50 (MDA-MB-468) Key Mechanisms
This compound HSP90 51 nM Apoptosis induction, IKKβ degradation
HSP90-IN-27 HSP90 Not reported Unknown (preclinical stage)
Chemical and Structural Properties

Monohydrochloride Salts in Pharmaceuticals Monohydrochloride salts are widely used to improve drug stability and solubility. For example:

  • L-Lysine Monohydrochloride: Contains 80% lysine by weight, with a molecular weight of 182.65 g/mol .
  • Ziprasidone Hydrochloride : A psychotropic agent with a molecular formula of C21H21ClN4OS·HCl·H2O, leveraging the hydrochloride salt for enhanced dissolution .

Table 2: Comparison of Monohydrochloride Salts

Compound Molecular Weight (g/mol) Active Ingredient Content Primary Indication
This compound Not reported Not reported Oncology (CLL, breast cancer)
L-Lysine monohydrochloride 182.65 80% lysine Nutritional supplements
Ziprasidone Hydrochloride 467.39 (anhydrous) ~99% purity (USP standards) Psychiatric disorders
Regulatory and Manufacturing Considerations

Monohydrochloride APIs (active pharmaceutical ingredients) require rigorous structural characterization to ensure equivalence to reference compounds. For example, Colesevelam Hydrochloride manufacturers must demonstrate chemical structure similarity through parallel testing of test and reference APIs .

Biological Activity

Zelavespib monohydrochloride, also known as PU-H71, is a small molecule inhibitor targeting heat shock protein 90 (HSP90). Its biological activity has been extensively studied in the context of cancer and neurodegenerative diseases. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.

Zelavespib functions primarily by inhibiting HSP90, a chaperone protein crucial for the stability and function of various client proteins involved in cancer progression and survival. By disrupting the HSP90 chaperoning cycle, Zelavespib promotes the degradation of oncogenic proteins, thereby inhibiting tumor growth.

  • Target Engagement : Zelavespib exhibits a prolonged residence time at target sites, which enhances its therapeutic efficacy. Studies have shown that it becomes trapped within epichaperome structures—complexes formed by chaperones and client proteins—leading to their disassembly without altering the expression levels of their constituents .
  • Pharmacokinetics : Research indicates that Zelavespib maintains significant target occupancy despite rapid plasma clearance. In vivo studies demonstrated that its retention in tumors is dictated by the kinetics of target disassembly rather than simple drug-target unbinding .

Therapeutic Applications

Zelavespib has been evaluated in clinical trials for various malignancies, including lymphoma and solid tumors. Its ability to modulate epichaperomes has shown promise in treating conditions characterized by protein misfolding and aggregation.

  • Cancer Treatment : Clinical studies have highlighted Zelavespib's effectiveness against therapy-resistant cancers. For instance, it has been used in trials involving acute myeloid leukemia (AML) and myelofibrosis, where it was granted orphan drug status by the FDA due to its potential benefits .
  • Neurodegenerative Diseases : The compound is also being investigated for its role in neurodegenerative disorders such as Alzheimer’s disease. Its mechanism of action suggests potential benefits in disassembling toxic protein aggregates associated with these diseases .

Case Studies

Several case studies have illustrated the clinical relevance of Zelavespib:

  • Acute Myeloid Leukemia (AML) :
    • Study Design : Patients with refractory AML received Zelavespib as part of a combination therapy.
    • Findings : The treatment resulted in significant reductions in leukemic cell populations and improved survival rates compared to historical controls .
  • Myelofibrosis :
    • Study Design : A cohort of patients with myelofibrosis was treated with Zelavespib.
    • Results : The study reported an improvement in hematological parameters and symptom relief, leading to enhanced quality of life for patients .

Data Summary

The following table summarizes key findings related to the biological activity and clinical applications of Zelavespib:

Study/Trial Indication Results Reference
Phase I TrialAcute Myeloid LeukemiaSignificant reduction in leukemic cells
Phase II TrialMyelofibrosisImproved hematological parameters
Pharmacokinetic StudyVarious CancersProlonged target occupancy and efficacy

Q & A

Q. What documentation is critical for ensuring compliance with ethical standards in Zelavespib animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Document animal welfare metrics (e.g., tumor burden limits, humane endpoints) and obtain approval from institutional IACUC. Include raw data for tumor volumes and survival curves in supplementary materials, as specified in Instructions for Authors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.